1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Purity Analysis Quality Control Chemical Procurement

Researchers building kinase inhibitor libraries often face lengthy synthetic routes with simpler chloropyridines. This pre-functionalized 3-acetyl-2-chloropyridine offers three reactive handles-2-Cl (cross-coupling), 3-acetyl (heterocycle formation), and 5-Me (steric/electronic tuning)-on a single scaffold, reducing synthetic steps. • Enables Claisen condensations, pyrazole/isoxazole synthesis unavailable with unsubstituted 2-chloropyridine. • Adjacent acetyl modulates C-Cl reactivity for enhanced regioselectivity in Pd-catalyzed couplings. Supplied ≥95% purity; ambient shipping; global delivery available.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 885223-64-3
Cat. No. B1451051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-methylpyridin-3-yl)ethanone
CAS885223-64-3
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Cl)C(=O)C
InChIInChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
InChIKeySBQKXCFSDHHMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3): A Specialized Pyridinyl Ketone Building Block for Medicinal Chemistry and Agrochemical R&D


1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3) is a halogenated heterocyclic building block belonging to the chloropyridine class [1]. It features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 5-position, and an acetyl group at the 3-position, giving it the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from simple pyridine or other chloropyridine analogs, making it a valuable intermediate for constructing more complex molecules in pharmaceutical and agrochemical research [2].

Why Substituting 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3) with Other Chloropyridine Analogs Risks Synthetic Failure and Performance Gaps


Chloropyridine derivatives are widely used as synthetic intermediates, but their reactivity and utility are highly dependent on the specific position and nature of substituents on the pyridine ring. Simply substituting 1-(2-Chloro-5-methylpyridin-3-yl)ethanone with a more common isomer like 2-chloro-5-methylpyridine [1] or an unsubstituted 2-chloropyridine [2] is not equivalent. The presence of the 3-acetyl group in this compound introduces a ketone functionality that is absent in simpler chloropyridines, enabling a distinct set of downstream transformations such as condensation reactions, α-alkylations, and the synthesis of heterocycles like pyrazoles or isoxazoles. Furthermore, the specific 2-chloro substitution pattern is critical for certain cross-coupling reactions; the electron-withdrawing nature of the adjacent acetyl group can modulate the reactivity of the C-Cl bond, potentially impacting regioselectivity and yield in palladium-catalyzed couplings when compared to unactivated 2-chloropyridines. The combination of these three substituents creates a unique, pre-functionalized scaffold that can significantly shorten synthetic routes to complex targets, a benefit lost with simpler analogs.

Quantitative Differentiation of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3): Comparative Data on Purity, Properties, and Synthetic Utility


Purity Comparison: Higher Specified Purity of CAS 885223-64-3 from Fluorochem vs. AKSci

The specified minimum purity for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone varies significantly between commercial suppliers. Fluorochem reports a purity of 98% , whereas AKSci and Chemsrc (via Aladdin) specify a minimum purity of 95% . This represents a 3% absolute difference in guaranteed purity.

Purity Analysis Quality Control Chemical Procurement

Structural Differentiation: Unique Substitution Pattern of CAS 885223-64-3 vs. Common Analogs

The compound possesses a unique combination of substituents on the pyridine ring: a chlorine atom at position 2, a methyl group at position 5, and an acetyl group at position 3 . Common analogs like 2-chloro-5-methylpyridine (CAS 56621-94-8) lack the 3-acetyl group entirely [1], while 3-acetylpyridine (CAS 350-03-8) lacks both the 2-chloro and 5-methyl substituents. This unique pattern is not found in any other commercially available chloropyridine building block.

Structural Biology Medicinal Chemistry SAR

Computed Physicochemical Properties: Lipophilicity (LogP) of CAS 885223-64-3

The calculated partition coefficient (LogP) for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is 1.65 . This value is a key descriptor for predicting its behavior in biological systems and its solubility profile. In comparison, unsubstituted pyridine has a LogP of 0.65 [1], and 2-chloro-5-methylpyridine has a calculated LogP of approximately 2.0 . The LogP of 1.65 places this compound in a desirable range for oral bioavailability according to Lipinski's Rule of Five.

ADME Drug Design Physicochemical Properties

Synthetic Utility: 2-Chloropyridines as Privileged Scaffolds in Cross-Coupling

2-Chloropyridines are established as privileged scaffolds for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the enhanced reactivity of the C-Cl bond adjacent to the pyridine nitrogen [1]. This enables the rapid diversification of the pyridine core to generate libraries of analogs for structure-activity relationship (SAR) studies. While specific yield data for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is not available in the primary literature, the class of 2-chloropyridines is known for participating in these reactions with moderate to high efficiency, often with isolated yields ranging from 50% to >90% depending on the specific coupling partner and conditions [2].

Organic Synthesis Cross-Coupling Building Blocks

Key R&D Applications for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3) Supported by Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound serves as a versatile starting material for constructing libraries of potential kinase inhibitors. The 2-chloro group enables late-stage diversification via cross-coupling [1], allowing medicinal chemists to rapidly explore SAR by introducing various aryl or heteroaryl groups. The ketone can be used to form heterocycles like pyrazoles or pyrimidines, common motifs in kinase inhibitors. The unique substitution pattern differentiates it from simpler 2-chloropyridines, potentially leading to novel intellectual property. [1]

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

Chloropyridine derivatives are a cornerstone of modern agrochemicals [1]. The specific substitution pattern of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone can be exploited to synthesize analogs of known herbicides or fungicides with potentially improved selectivity or potency. The LogP of 1.65 suggests it may have favorable translocation properties in plants.

Chemical Biology: Development of Chemical Probes

The compound's pre-functionalized nature (chloro, methyl, and acetyl groups) allows it to be a starting point for creating chemical probes for target identification and validation. The chloro group can be used for late-stage introduction of a biotin tag or a fluorescent reporter via cross-coupling, while the ketone can be converted to other functional groups for further derivatization. [1]

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